4-[3-(Dimethylamino)propylamino]phenol
CAS No.:
Cat. No.: VC1913954
Molecular Formula: C11H18N2O
Molecular Weight: 194.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N2O |
|---|---|
| Molecular Weight | 194.27 g/mol |
| IUPAC Name | 4-[3-(dimethylamino)propylamino]phenol |
| Standard InChI | InChI=1S/C11H18N2O/c1-13(2)9-3-8-12-10-4-6-11(14)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3 |
| Standard InChI Key | HOTWTRJOWNHOEH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCNC1=CC=C(C=C1)O |
Introduction
Chemical Properties and Structure
Molecular Composition and Identification
4-[3-(Dimethylamino)propylamino]phenol belongs to a class of functionalized phenols with specific amine substituents. The compound's molecular formula is C11H18N2O with a precise molecular weight of 194.27 g/mol. This organic compound is characterized by its phenolic structure with a dimethylamino propylamino side chain attachment, giving it distinctive chemical properties. The structure contains multiple functional groups that determine its reactivity and potential applications in various fields. These functional groups include a phenolic hydroxyl group (-OH) directly attached to the aromatic ring and two nitrogen-containing groups in the side chain.
The compound can be uniquely identified through several standardized chemical identifiers. Its canonical SMILES notation is CN(C)CCCNC1=CC=C(C=C1)O, which provides a string-based representation of its structure. For more comprehensive structural identification, its Standard InChI is InChI=1S/C11H18N2O/c1-13(2)9-3-8-12-10-4-6-11(14)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3. The compound is also indexed in PubChem with the identifier 20283862 .
Structural Characteristics
The structure of 4-[3-(Dimethylamino)propylamino]phenol features several key components that define its chemical behavior. The core structure is a phenol (hydroxybenzene) with a para-substituted amino group that is further functionalized. The aromatic ring provides stability to the molecule while serving as a scaffold for the functional groups. The phenolic hydroxyl group at the para position relative to the amino substituent can participate in hydrogen bonding and acts as a weak acid in solution.
The side chain consists of a 3-(dimethylamino)propylamino group, which contains two nitrogen atoms with different chemical environments. The first nitrogen atom (directly attached to the aromatic ring) is a secondary amine, while the terminal nitrogen is a tertiary amine bearing two methyl groups. This structural arrangement results in a molecule with multiple potential interaction sites for hydrogen bonding and nucleophilic reactions. The presence of both basic amine groups and the acidic phenolic hydroxyl creates an amphoteric molecule that can interact with both acidic and basic compounds.
Physical and Chemical Behavior
While comprehensive physical property data for 4-[3-(Dimethylamino)propylamino]phenol is limited in the available literature, its structure allows for informed predictions about its behavior. The presence of both hydrophilic functional groups (hydroxyl and amine) and a hydrophobic aromatic ring suggests moderate solubility in polar organic solvents and potentially limited water solubility depending on pH conditions. At physiological pH, the compound likely exists in a protonated state due to the basic nature of the dimethylamino group.
The compound's reactivity profile is influenced by its multiple functional groups. The phenolic hydroxyl group can undergo typical reactions of phenols, including esterification, etherification, and oxidation. The primary and tertiary amine groups can participate in a range of reactions, including alkylation, acylation, and coordination with metal ions. This rich chemical reactivity makes 4-[3-(Dimethylamino)propylamino]phenol a versatile building block in organic synthesis and materials science.
Identification and Nomenclature
IUPAC Naming and Chemical Identifiers
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-[3-(dimethylamino)propylamino]phenol. This systematic nomenclature precisely describes the molecular structure, indicating a phenol with a 3-(dimethylamino)propylamino substituent at the para (4) position. The name clearly delineates each functional group and their connectivity, essential for unambiguous identification in scientific literature and databases.
For computational and database purposes, the compound is assigned several standardized identifiers that facilitate its tracking and identification across different chemical information systems. The Standard InChIKey HOTWTRJOWNHOEH-UHFFFAOYSA-N provides a fixed-length condensed digital representation of the molecule that serves as a unique identifier. This alphanumeric code allows for rapid searching and indexing in chemical databases. The compound is cataloged in the PubChem database with the identifier CID 20283862 , which links to additional information about its properties and related substances.
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-[3-(dimethylamino)propylamino]phenol |
| Molecular Formula | C11H18N2O |
| Molecular Weight | 194.27 g/mol |
| Standard InChI | InChI=1S/C11H18N2O/c1-13(2)9-3-8-12-10-4-6-11(14)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3 |
| Standard InChIKey | HOTWTRJOWNHOEH-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCNC1=CC=C(C=C1)O |
| PubChem CID | 20283862 |
Chemical Classification
4-[3-(Dimethylamino)propylamino]phenol belongs to multiple chemical classes based on its functional groups and structure. Primarily, it is classified as a phenol due to the hydroxyl group directly attached to the aromatic ring. This classification places it among compounds that demonstrate characteristic phenol reactivity, including acidic properties and susceptibility to electrophilic aromatic substitution reactions.
The compound is also categorized as an amine-containing compound due to the presence of both secondary and tertiary amine groups in its structure. More specifically, it contains a secondary arylamine (the nitrogen attached to the aromatic ring) and a tertiary alkylamine (the dimethylamino group). This dual amine functionality gives the molecule basic properties and the ability to act as a nucleophile in various chemical reactions.
Additionally, 4-[3-(Dimethylamino)propylamino]phenol can be classified as a para-substituted phenol, indicating the specific position of the substituent relative to the hydroxyl group. This positional isomerism can significantly influence the compound's physical properties, reactivity, and biological activity compared to ortho or meta substituted analogs. The para-orientation typically results in more linear molecular geometry, potentially affecting crystal packing, solubility, and intermolecular interactions.
Synthesis and Preparation
Reaction Conditions and Considerations
The synthesis of amine-substituted phenols like 4-[3-(Dimethylamino)propylamino]phenol requires careful control of reaction conditions to maximize yield and minimize side reactions. Several factors must be considered during the synthetic process, including:
The preparation of 4-[3-(Dimethylamino)propylamino]phenol would likely require multiple synthetic steps with careful optimization at each stage to ensure high yield and purity of the final product. Industrial-scale production would necessitate further refinement of these processes to address economic and environmental considerations.
Related Compounds and Comparative Analysis
Structural Analogs
Several compounds structurally related to 4-[3-(Dimethylamino)propylamino]phenol have been reported in the chemical literature. These analogs provide valuable comparative information and insight into the potential properties and applications of our target compound. A significant structural relative is 4-[3-(dimethylamino)propyl]phenol (CAS#: 73278-94-1), which differs from our target compound by having a direct carbon-carbon bond between the propyl chain and the aromatic ring, rather than a carbon-nitrogen-carbon linkage .
Another related compound is the hydrochloride salt of 4-[3-(dimethylamino)propyl]phenol (CAS#: 73986-54-6), which has been more extensively documented . This salt form would exhibit different solubility profiles and potentially altered biological activity compared to the free base form. The addition of the hydrochloride creates a more water-soluble compound that might be advantageous for certain applications, particularly in pharmaceutical formulations.
The literature also describes 2-[3-(dimethylamino)propyliminomethyl]phenol, which shares the dimethylamino propyl group but features different connectivity to the phenolic ring and includes an imine bond . This compound has been used as a ligand in the synthesis of metal complexes, demonstrating one potential application pathway for our target compound as well.
Comparative Properties
The structural differences between 4-[3-(Dimethylamino)propylamino]phenol and its analogs result in distinct physical and chemical properties. A comparative analysis of these properties provides insight into the unique characteristics of our target compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | CAS Number |
|---|---|---|---|---|
| 4-[3-(Dimethylamino)propylamino]phenol | C11H18N2O | 194.27 | Secondary amine linking propyl chain to phenol | Not specified in sources |
| 4-[3-(dimethylamino)propyl]phenol | C11H17NO | 179.26 | Direct C-C bond between propyl chain and phenol | 73278-94-1 |
| 4-[3-(dimethylamino)propyl]phenol hydrochloride | C11H18ClNO | 215.72 | Hydrochloride salt of propylphenol | 73986-54-6 |
| 2-[3-(dimethylamino)propyliminomethyl]phenol | C12H18N2O | 206.28 | Imine bond and ortho-substitution | Not specified in sources |
The secondary amine group in 4-[3-(Dimethylamino)propylamino]phenol introduces additional hydrogen bonding capabilities compared to the direct propyl analog. This results in different solubility properties, melting points, and chemical reactivity. The additional nitrogen atom also increases the compound's molecular weight and likely affects its distribution coefficient (LogP), potentially altering its behavior in biological systems.
The hydrochloride salt form of related compounds demonstrates enhanced water solubility compared to the free base, which would be an important consideration for formulation and bioavailability. Similar salt forms of 4-[3-(Dimethylamino)propylamino]phenol would likely exhibit comparable property modifications.
The position of substitution (para vs. ortho) in different analogs significantly impacts molecular geometry, affecting crystal packing, melting point, and potentially biological activity. The para-substitution in 4-[3-(Dimethylamino)propylamino]phenol results in a more linear molecule compared to ortho-substituted analogs, potentially facilitating different types of intermolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume